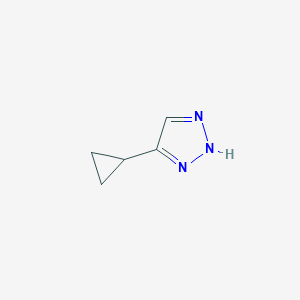
4-Cyclopropyl-1H-1,2,3-triazole
Vue d'ensemble
Description
4-Cyclopropyl-1H-1,2,3-triazole is a compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is known to exhibit tautomerism in solution .
Synthesis Analysis
The synthesis of 1,2,3-triazoles, such as 4-Cyclopropyl-1H-1,2,3-triazole, can be achieved through the azide-alkyne Huisgen cycloaddition, which is a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne .Molecular Structure Analysis
The molecule in 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole is disposed about a mirror plane with the triazole ring lying in the plane and being orthogonal to the cyclopropyl ring . There is considerable delocalization of π-electron density within the triazole ring, as indicated by the pattern of bond distances .Applications De Recherche Scientifique
Molecular Structures and Supramolecular Interactions
- 4-Cyclopropyl-1H-1,2,3-triazole demonstrates unique molecular and crystal structures, with significant π-electron delocalization within the triazole ring. These structural characteristics facilitate the formation of supramolecular chains through hydrogen bonding and other interactions, which are critical for understanding its reactivity and potential applications in material science and chemistry (Boechat et al., 2010).
Biological and Pharmacological Potential
- The triazole class, including 4-Cyclopropyl-1H-1,2,3-triazole, has been extensively explored for its biological activities. Recent patents and research have highlighted its potential in developing new drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This underscores its significant role in pharmaceutical research and drug development (Ferreira et al., 2013).
Anticancer Applications
- Research has focused on the synthesis of 4-Cyclopropyl-1H-1,2,3-triazole derivatives for anticancer activity screening. These efforts are part of a broader exploration of 1H-1,2,3-triazole-4-carboxamide libraries, indicating the compound's relevance in developing potential cancer treatments (Pokhodylo et al., 2021).
Green Chemistry and Sustainable Synthesis
- The synthesis of 4-Cyclopropyl-1H-1,2,3-triazole and its derivatives aligns with green chemistry principles. Novel methodologies emphasize energy saving and environmental sustainability, making it a focus in the development of eco-friendly synthetic processes (Singh et al., 2013).
Antimycobacterial Agents
- The compound has been researched for its applications as an antimycobacterial agent. This is particularly relevant for addressing tuberculosis, illustrating the compound's potential in treating neglected diseases (Gonzaga et al., 2013).
Mécanisme D'action
Safety and Hazards
The safety data sheet for 4-cyclopropyl-1H-1,2,3-triazole hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Propriétés
IUPAC Name |
4-cyclopropyl-2H-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-2-4(1)5-3-6-8-7-5/h3-4H,1-2H2,(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSIUHLAYNGOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



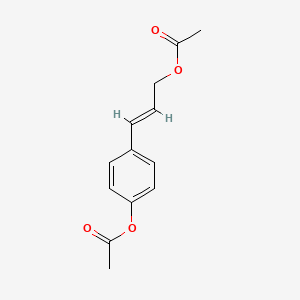

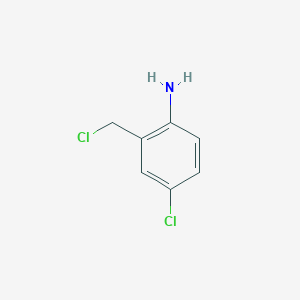
![2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane](/img/structure/B3185432.png)
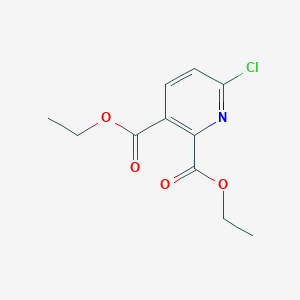




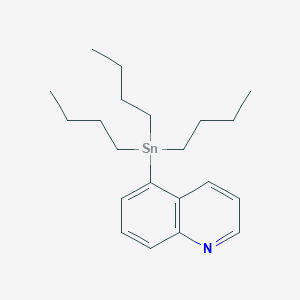
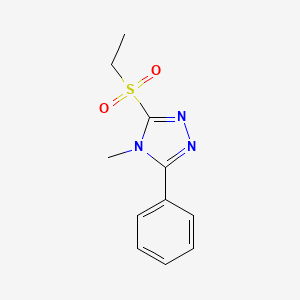

![Aziridine, 2-butyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3185512.png)
